molecular formula C7H7BBrFO2 B1524917 (4-Bromo-2-fluoro-5-methylphenyl)boronic acid CAS No. 677777-57-0

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid

Cat. No.: B1524917
CAS No.: 677777-57-0
M. Wt: 232.84 g/mol
InChI Key: IZFBYUHHOMKXAR-UHFFFAOYSA-N
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Description

“(4-Bromo-2-fluoro-5-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BBrFO2 . It is used as a reactant in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with bromo, fluoro, and methyl substituents, along with a boronic acid group .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that is still under development .

Scientific Research Applications

Synthesis and Structural Analysis

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid, a derivative of boronic acid, is synthesized from 4-bromo-2-fluoroaniline through a series of reactions involving protecting the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis. This process results in a compound with a relatively low pKa, beneficial for specific applications, and the ability to attach to polymers, enhancing its versatility in various scientific applications (Das et al., 2003).

Optical and Sensing Applications

Phenyl boronic acids, including derivatives like this compound, are essential for saccharide recognition due to their ability to bind to pendant diols. This property is utilized in the development of chemosensors, particularly for saccharides. The structural attributes of the phenyl boronic acids significantly influence the photoluminescence quantum yield, demonstrating the critical link between molecular structure and optical properties (Mu et al., 2012).

Importance in Organic Synthesis

Interaction with Other Compounds

The fluorescence quenching behavior of boronic acid derivatives, including those similar to this compound, is a subject of interest. Studies have focused on understanding the interactions of these compounds with various solvents and quenchers, revealing the influence of conformational changes and the importance of hydrogen bonding in these interactions (Geethanjali et al., 2015).

Mechanism of Action

In Suzuki-Miyaura coupling reactions, boronic acids participate in a transmetalation process, where they transfer their organic group to a metal catalyst .

Safety and Hazards

“(4-Bromo-2-fluoro-5-methylphenyl)boronic acid” may cause skin and eye irritation, respiratory irritation, and could be harmful if swallowed .

Properties

IUPAC Name

(4-bromo-2-fluoro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFBYUHHOMKXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716579
Record name (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677777-57-0
Record name (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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